molecular formula C20H26N4O4 B5627935 2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide

Cat. No. B5627935
M. Wt: 386.4 g/mol
InChI Key: POMLYKTZGPJKEI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a piperidine ring, a methoxy group, an imidazole ring, and a benzamide group . These groups suggest that the compound could have a variety of chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetyl group could be introduced via an acylation reaction, the piperidine ring could be formed via a cyclization reaction, and the methoxy group could be introduced via an etherification reaction . The exact synthetic route would depend on the desired final product and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The piperidine ring and the imidazole ring would add a level of three-dimensionality to the molecule, which could have implications for its chemical reactivity and its interactions with biological molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid and an alcohol, the ether linkage could be cleaved under acidic conditions, and the imidazole ring could participate in a variety of reactions due to the presence of the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl and methoxy groups and the aromatic imidazole and benzamide groups could affect its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

The mechanism of action of this compound in a biological context would depend on its structure and the specific biological target. For example, the imidazole ring is a common feature in many biologically active compounds and is known to interact with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and its potential uses. For example, if the compound shows promising biological activity, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-13-18(23-12-22-13)11-21-20(26)17-10-16(27-3)4-5-19(17)28-15-6-8-24(9-7-15)14(2)25/h4-5,10,12,15H,6-9,11H2,1-3H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMLYKTZGPJKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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